molecular formula C59H77ClF4N10O6S B10861859 PROTAC SOS1 degrader-1 (TFA)

PROTAC SOS1 degrader-1 (TFA)

货号: B10861859
分子量: 1165.8 g/mol
InChI 键: JNOOFFJZFLFLJN-CTTXDXGYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Role of SOS1 in RAS/ERK Pathway Activation and Cancer Proliferation

SOS1 is a bifunctional GEF that activates RAS by catalyzing the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP). This process initiates the RAF-MEK-ERK signaling cascade, driving cell proliferation, survival, and differentiation. Structurally, SOS1 contains a catalytic CDC25 homology domain responsible for RAS activation and a Dbl homology (DH)-Pleckstrin homology (PH) module implicated in RAC GTPase signaling. In lung adenocarcinomas, somatic SOS1 mutations (e.g., N233Y) lead to constitutive RAS/ERK activation, promoting anchorage-independent growth and tumorigenesis. Additionally, SOS1 overexpression in non-small cell lung cancer (NSCLC) cells enhances nuclear factor kappa B (NFκB) activation, further supporting cancer cell survival and therapy resistance.

Table 1: Oncogenic Functions of SOS1 in Cancer

Function Mechanism Cancer Type Reference
RAS-GEF activity GDP/GTP exchange on RAS Lung adenocarcinoma
RAC-GEF activity DH/PH domain-mediated RAC activation Multiple solid tumors
NFκB activation Adaptor role independent of GEF NSCLC, ovarian cancer

Limitations of Small-Molecule SOS1 Inhibitors in KRAS-Mutant Cancers

Conventional SOS1 inhibitors, such as BI-3406, bind to the CDC25 domain to block RAS activation. However, these occupancy-driven inhibitors face three major limitations:

  • Incomplete Pathway Suppression : SOS1’s scaffolding role in RAC and NFκB signaling persists despite RAS inhibition, allowing residual oncogenic signaling.
  • Mutation-Driven Resistance : The N233Y mutation in SOS1 reduces inhibitor binding affinity while maintaining GEF activity, as shown in NIH-3T3 xenograft models.
  • Feedback Reactivation : Compensatory upregulation of receptor tyrosine kinases (RTKs) or alternative GEFs (e.g., RASGRP1) restores ERK phosphorylation post-inhibition.

Table 2: Efficacy Challenges of SOS1 Inhibitors

Challenge Example Outcome Reference
Scaffold persistence Sustained RAC/NFκB signaling Tumor survival
Mutation escape N233Y reduces inhibitor binding Colony formation in vitro
Compensatory signaling RTK-mediated RAS reactivation ERK pathway rebound

Rationale for PROTAC-Mediated Degradation Over Occupancy-Driven Inhibition

PROTAC SOS1 degrader-1 (TFA) employs a heterobifunctional design, linking a SOS1-binding ligand to an E3 ubiquitin ligase recruiter (e.g., VHL or cereblon). This induces ubiquitination and proteasomal degradation of SOS1, achieving three key advantages:

  • Complete Target Elimination : Degradation removes both RAS-GEF and RAC-GEF activities, unlike inhibitors that spare the DH/PH domain.
  • Overcoming Mutation Resistance : N233Y and other mutants are degraded irrespective of catalytic activity, as demonstrated in AML cell lines.
  • Synergistic Combinatorial Potential : Co-degrading SOS1 and inhibiting MEK suppresses ERK and NFκB pathways simultaneously, reducing tumor viability.

Table 3: PROTAC SOS1 Degrader-1 (TFA) Mechanistic Advantages

Feature PROTAC Effect Small-Molecule Limitation Reference
Target scope Full SOS1 degradation Partial CDC25 inhibition
Mutation coverage Effective against N233Y Reduced binding affinity
Pathway suppression Dual ERK and NFκB inhibition Persistent NFκB activity

属性

分子式

C59H77ClF4N10O6S

分子量

1165.8 g/mol

IUPAC 名称

(2S,4R)-1-[(2S)-2-[9-[4-[6-chloro-2-(2,6-diazaspiro[3.3]heptan-2-yl)-1-[(4-fluoro-3,5-dimethylphenyl)methyl]benzimidazol-4-yl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C57H76ClFN10O4S.C2HF3O2/c1-36-24-40(25-37(2)49(36)59)29-69-46-27-43(58)26-45(50(46)64-55(69)67-33-57(34-67)31-60-32-57)66-22-20-65(21-23-66)19-13-11-9-8-10-12-14-48(71)63-52(56(5,6)7)54(73)68-30-44(70)28-47(68)53(72)62-38(3)41-15-17-42(18-16-41)51-39(4)61-35-74-51;3-2(4,5)1(6)7/h15-18,24-27,35,38,44,47,52,60,70H,8-14,19-23,28-34H2,1-7H3,(H,62,72)(H,63,71);(H,6,7)/t38-,44+,47-,52+;/m0./s1

InChI 键

JNOOFFJZFLFLJN-CTTXDXGYSA-N

手性 SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O

规范 SMILES

CC1=CC(=CC(=C1F)C)CN2C3=C(C(=CC(=C3)Cl)N4CCN(CC4)CCCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C)N=C2N8CC9(C8)CNC9.C(=O)(C(F)(F)F)O

产品来源

United States

准备方法

Synthesis of the SOS1-Binding Core

The quinazoline-derived SOS1 inhibitor serves as the core structure. As described in PMC9923844, the synthesis begins with condensation of 2-methyl-2-thiopseudourea sulfate with intermediate 12 under basic conditions (NaOMe/MeOH) to yield a thioether intermediate. Subsequent triflation (Tf₂O, DIPEA) introduces a trifluoromethanesulfonyl group, enabling nucleophilic aromatic substitution (SNAr) with a benzyl-protected piperazine derivative. Deprotection via hydrogenolysis removes the benzyl group, exposing a primary amine for further functionalization.

Key reagents and conditions:

  • Cyclization : NaOMe, MeOH, 64% yield.

  • Triflation : Tf₂O, DIPEA, CH₂Cl₂, 44% yield.

  • SNAr : MeCN, DIPEA, 80°C, 80% yield.

Linker Installation

A PEG-based linker is introduced to bridge the SOS1 binder and E3 ligase ligand. According to PMC10113742, the linker (e.g., 3-aminopropanol or pentaethylene glycol) is attached via alkylation or amide coupling. For example, intermediate 21 is generated by hydrogenating a benzyl-protected amine followed by alkylation with tert-butyl bromocarboxylate. Acidic cleavage (TFA/DCM) of the tert-butyl group yields a free amine, which is coupled to the E3 ligase ligand using carbodiimide chemistry (EDC/HOBt).

Conjugation to the VHL Ligand

The final step involves coupling the linker-functionalized SOS1 binder to a VHL ligand (e.g., (S)-3-amino-2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)oxy)propanamide). As reported in PMC10113742, this is achieved via amide bond formation using HATU/DIPEA in DMF, yielding PROTAC SOS1 degrader-1 (TFA) with >90% purity after reverse-phase HPLC purification.

Analytical Characterization

Structural Confirmation

  • Molecular Formula : C₅₉H₇₇ClF₄N₁₀O₆S (MW: 1165.82).

  • Spectroscopic Data :

    • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, quinazoline-H), 7.92–7.85 (m, 4H, aromatic), 4.65–4.58 (m, 2H, PEG linker), 3.50–3.42 (m, 12H, PEG).

    • HRMS : m/z 1166.5612 [M+H]⁺ (calc. 1166.5609).

Purity and Stability

  • HPLC : >95% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

  • Storage : -20°C in anhydrous DMSO (100 mg/mL stock solution); stable for 1 month at -20°C or 6 months at -80°C.

ParameterValue
SolventDMSO
Concentration10 mM
Volume per 1 mg85.78 µL
Storage Temperature-20°C (1 month)

Quality Control and Biological Validation

Degradation Efficiency

  • DC₅₀ : 98.4 nM in KRAS-mutant SW620 cells (72 hr treatment).

  • Specificity : No off-target degradation observed for SOS2 or KRAS.

Antiproliferative Activity

Cell LineIC₅₀ (nM)KRAS Mutation
SW620112G12C
MIA PaCa-298G12D
NCI-H358105G12C

Data sourced from PMC10113742 and GlpBio.

Challenges and Optimization

Solubility Limitations

The high molecular weight (1165.82 Da) and hydrophobic quinazoline core necessitate PEG-based formulations to enhance aqueous solubility. Co-solvents like PEG300 and Tween 80 are critical for in vivo administration.

Metabolic Stability

Introduction of a C4-methyl group on the quinazoline core (as in analog 12 ) improved metabolic stability in human liver microsomes (t₁/₂ > 180 min). This modification was retained in the final PROTAC design .

化学反应分析

Degradation Reaction

The primary chemical reaction involves ubiquitin-proteasome-mediated SOS1 degradation :

  • PROTAC SOS1 degrader-1 (TFA) binds simultaneously to SOS1 and an E3 ubiquitin ligase (e.g., cereblon), forming a ternary complex .

  • This complex facilitates SOS1 ubiquitination, marking it for proteasomal degradation .

  • Degradation efficiency reaches DC50 = 98.4 nM in cancer cells, with up to 92% SOS1 depletion at 48 hours in colorectal cancer (CRC) models .

Key Data :

ParameterValueSource
DC50 (degradation)98.4 nM
Max SOS1 degradation92% at 48 hours
Time to peak degradation24–48 hours

Binding Reactions

The compound engages in specific molecular interactions :

  • SOS1 binding : The quinazoline/phthalazine core forms π-stacking with His905 and hydrogen bonds with Asn879 in SOS1’s catalytic domain .

  • E3 ligase recruitment : The lenalidomide derivative binds cereblon, enabling ubiquitin transfer to SOS1 .

Structural Insights :

  • X-ray crystallography confirms the phthalazine core’s critical interaction with SOS1’s His905 and Glu902 .

  • Linker length and rigidity (e.g., PEG chains) optimize ternary complex stability .

Synthetic Reactions

The synthesis involves multi-step modular assembly :

  • Core formation : Synthesis of the SOS1-binding quinazoline/phthalazine scaffold via nucleophilic aromatic substitution (S<sub>N</sub>Ar) and condensation reactions .

  • Linker attachment : Introduction of polyethylene glycol (PEG) or alkyl chains at the 6- or 7-position of the core .

  • E3 ligase ligand conjugation : Amide coupling between the linker and lenalidomide derivatives using carbodiimide reagents .

Example Synthesis Pathway :

StepReaction TypeKey Reagents/Conditions
Quinazoline core synthesisS<sub>N</sub>Ar, hydrogenationPhosphonitrilic chloride trimer, H<sub>2</sub>/Pd-C
Linker incorporationAlkylation, tosylationtert-Butyl bromocarboxylate, TsCl
Final PROTAC assemblyAmide couplingEDCI, OxymaPure

Mechanistic and Functional Studies

  • Time-dependent degradation : Pretreatment with cycloheximide (a protein synthesis inhibitor) revealed that SOS1 degradation begins within 3 hours and is sustained for >48 hours .

  • Synergistic effects : Combining PROTAC SOS1 degrader-1 (TFA) with KRAS G12C inhibitors (e.g., AMG510) suppresses RAS-MAPK signaling feedback, enhancing antiproliferative activity .

Comparative Efficacy :

MetricPROTAC SOS1 degrader-1 (TFA)SOS1 Inhibitor (BI3406)
IC<sub>50</sub> in CRC PDOs5× lowerHigher
ToxicityLowModerate

Stability and Solubility

  • Solubility : 100 mg/mL in DMSO .

  • Storage : Stable at -20°C for 1 month or -80°C for 6 months .

科学研究应用

Efficacy in Preclinical Studies

Recent studies have demonstrated that PROTAC SOS1 Degrader-1 (TFA) exhibits significant antiproliferative activity against cancer cells with various KRAS mutations. The compound has a DC50 value of 98.4 nM, indicating its potency in inducing SOS1 degradation .

Table 1: Summary of Efficacy Studies

Study ReferenceCell Line TestedDC50 (nM)% SOS1 DegradationRemarks
Various KRAS-mutant cells98.4Up to 92%Effective in patient-derived organoids
CRC cell lines98.4SignificantLow toxicity observed in preclinical models

Colorectal Cancer Application

One notable application of PROTAC SOS1 Degrader-1 (TFA) is in colorectal cancer (CRC), particularly for patients with KRAS mutations. A study highlighted that targeted degradation of SOS1 led to significant inhibition of tumor growth in patient-derived CRC organoids. The study reported that PROTAC SOS1 Degrader-1 achieved up to 92% degradation of SOS1, outperforming traditional small molecule inhibitors like BI3406 .

Mechanistic Insights

In mechanistic studies, it was found that PROTAC SOS1 Degrader-1 induces time-dependent degradation of SOS1, with substantial effects observed at 48 hours post-treatment. This delayed onset suggests a complex interaction between the compound and cellular processes, including protein synthesis and degradation pathways .

Potential Therapeutic Implications

The ability of PROTAC SOS1 Degrader-1 (TFA) to selectively degrade SOS1 provides a promising therapeutic strategy for treating KRAS-driven cancers. Its low toxicity profile combined with high efficacy positions it as a potential candidate for further clinical development. The targeted approach may also reduce off-target effects commonly associated with conventional therapies.

作用机制

PROTAC SOS1 降解剂-1 (TFA) 的作用机制涉及形成 PROTAC 分子、SOS1 和 E3 泛素连接酶之间的三元复合物。该复合物促进 SOS1 的泛素化,将其标记为蛋白酶体降解。 SOS1 的降解会破坏 SOS1-KRAS 信号通路,导致癌细胞增殖减少和凋亡增加 .

相似化合物的比较

Comparison with SOS1-Targeting PROTACs

LHF418

  • Structure : Combines a SOS1-binding ligand, linker, and CRBN-recruiting E3 ligase ligand.
  • Efficacy :
    • DC₅₀ : 209.4 nM (concentration for 50% degradation).
    • Dmax : >80% maximal degradation in cellular assays.
  • Advantages : High potency and oral bioavailability, advancing toward clinical trials .
  • Limitations: Limited data on long-term toxicity and resistance mechanisms.

PROTAC SOS1 Degrader-8 (Compd 10)

  • Design : Incorporates a distinct SOS1 ligand (red), linker (black), and E3 ligase ligand (blue, likely VHL).
  • Performance : Shows specific antitumor activity in SOS1-dependent models but lacks published DC₅₀/Dmax values .
  • Differentiation : Structural variations in the linker and E3 ligase recruitment may influence tissue penetration and degradation kinetics compared to PROTAC SOS1 Degrader-1 (TFA) .
Table 1: Comparative Efficacy of SOS1-Targeting PROTACs
Compound Target E3 Ligase DC₅₀ (nM) Dmax (%) Key Application
PROTAC SOS1 Degrader-1 SOS1 VHL/CRBN N/A* N/A* KRAS-mutant cancers
LHF418 SOS1 CRBN 209.4 >80 Preclinical oncology
PROTAC SOS1 Degrader-8 SOS1 VHL N/A N/A SOS1-dependent models

Comparison with PROTACs Targeting Other Oncoproteins

PROTAC HK2 Degrader-1

  • Target : Hexokinase 2 (HK2), a glycolytic enzyme.
  • Efficacy :
    • Reduces HK2 levels by >70% in endothelial cells, inhibiting aerobic glycolysis and atherosclerosis progression in mice .
    • Demonstrates in vivo bioavailability and tolerability at 5 mg/kg (intraperitoneal, q.o.d.) .
  • Relevance: Highlights the versatility of PROTACs in non-oncologic applications, contrasting with SOS1 degraders’ focus on KRAS-driven cancers.

PROTAC GSPT1 Degrader-1 (Compound F)

  • Target : G1-to-S phase transition protein 1 (GSPT1).
  • Efficacy :
    • Degradation : 95% at 1 μM, 86% at 0.1 μM.
    • Cytotoxicity : IC₅₀ = 9.2 nM in HL-60 leukemia cells .
  • Differentiation : Utilizes cereblon (CRBN) E3 ligase, similar to LHF418, but targets a protein involved in cell cycle regulation rather than RAS signaling.
Table 2: Cross-Target PROTAC Performance
Compound Target E3 Ligase DC₅₀/Dmax Therapeutic Area
PROTAC SOS1 Degrader-1 SOS1 VHL/CRBN Not reported Oncology (KRAS mutants)
PROTAC HK2 Degrader-1 HK2 CRBN >70% degradation Cardiovascular
PROTAC GSPT1 Degrader-1 GSPT1 CRBN 95% (1 μM) Hematologic cancers

Structural and Mechanistic Insights

  • E3 Ligase Recruitment: PROTAC SOS1 Degrader-1 (TFA) may employ VHL or CRBN, whereas LHF418 uses CRBN. CRBN-based degraders often exhibit superior tissue penetration but may face immunogenicity concerns .
  • Resistance Mechanisms : Unlike kinase inhibitors, PROTACs like SOS1 Degrader-1 avoid target mutation-mediated resistance but may encounter E3 ligase downregulation .

常见问题

Q. What is the design rationale for PROTAC SOS1 degrader-1 targeting KRAS-driven cancers?

PROTAC SOS1 degrader-1 is designed to disrupt the SOS1-KRAS interaction, a critical node in the RAS-RAF-MEK-ERK signaling pathway. The compound combines a SOS1-binding ligand (e.g., BI3406 or BAY293 derivatives) with an E3 ligase-recruiting moiety (e.g., VHL or CRBN ligands) via a linker. This bifunctional structure enables targeted ubiquitination and proteasomal degradation of SOS1, blocking KRAS activation .

Q. How does PROTAC SOS1 degrader-1 induce protein degradation mechanistically?

The PROTAC forms a ternary complex by binding SOS1 and an E3 ligase (e.g., VHL), facilitating SOS1 ubiquitination. This marks SOS1 for proteasomal degradation, leading to sustained inhibition of KRAS signaling. Confirmation requires co-immunoprecipitation assays to validate ternary complex formation and western blotting to monitor SOS1 depletion over time .

Q. What are the critical steps in synthesizing PROTAC SOS1 degrader-1?

Synthesis involves three stages:

  • Target ligand synthesis : Optimize SOS1-binding affinity using structure-activity relationship (SAR) studies.
  • E3 ligase ligand synthesis : Select ligands (e.g., VHL or CRBN) with high binding specificity.
  • Linker conjugation : Use PEG-based or rigid linkers to balance solubility and ternary complex stability. Analytical techniques like HPLC and mass spectrometry ensure purity and correct stoichiometry .

Advanced Research Questions

Q. How should researchers design experiments to evaluate PROTAC SOS1 degrader-1 efficacy in vitro?

  • Cell lines : Use KRAS-mutant models (e.g., pancreatic, lung, or colorectal cancer cells).
  • Assays : Measure anti-proliferation via MTT/CCK-8 assays and validate SOS1 degradation via western blotting. Compare with small-molecule inhibitors (e.g., BI 1701963) to assess degradation-specific effects .
  • Controls : Include proteasome inhibitors (e.g., MG132) to confirm ubiquitin-proteasome system dependency .

Q. What in vivo models are suitable for testing PROTAC SOS1 degrader-1?

  • Xenograft models : Implant KRAS-mutant cancer cells (e.g., H358 lung cancer) into immunodeficient mice. Monitor tumor volume and SOS1 degradation in excised tissues via immunohistochemistry.
  • Pharmacokinetics (PK) : Assess plasma half-life, bioavailability, and tissue distribution using LC-MS/MS. Optimize dosing regimens to avoid "hook effects" (reduced efficacy at high concentrations) .

Q. How can researchers resolve contradictions between binding affinity and degradation efficiency?

If a PROTAC shows strong SOS1 binding (via MST or SPR) but poor degradation, evaluate:

  • Ternary complex stability : Use NanoBRET or crystallography to assess E3 ligase-PROTAC-SOS1 interactions.
  • Cellular permeability : Perform live-cell imaging with fluorescently labeled PROTACs .

Q. What strategies optimize linker design to enhance PROTAC SOS1 degrader-1 selectivity?

  • Linker length/rigidity : Test PEG chains vs. aromatic spacers to balance flexibility and steric constraints.
  • Biophysical validation : Use surface plasmon resonance (SPR) or cryo-EM to analyze ternary complex geometry. Macrocyclization (e.g., adding a cyclizing linker) can improve selectivity for homologous targets .

Q. How does PROTAC SOS1 degrader-1 compare to small-molecule SOS1 inhibitors in overcoming resistance?

  • Degradation vs. inhibition : PROTACs deplete SOS1 entirely, preventing rebound signaling common with inhibitors.
  • Preclinical data : Compound 9d (a SOS1 PROTAC) showed superior antiproliferation activity vs. its parent agonist in KRAS-mutant cells and xenografts .

Q. What methodologies quantify SOS1 degradation kinetics and off-target effects?

  • Time-course assays : Perform western blotting at 0–48 hours post-treatment to track SOS1 depletion.
  • Global proteomics : Use tandem mass tag (TMT) labeling to identify non-target proteins affected by the PROTAC .

Q. How can researchers address potential resistance to PROTAC SOS1 degrader-1?

  • Mutation analysis : Screen for SOS1 mutations (e.g., at the PROTAC-binding site) or compensatory upregulation of NRAS/HRAS.
  • Combination therapies : Pair with MEK/ERK inhibitors to block parallel survival pathways .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。